
11-Ethyl-Camptothecin
Übersicht
Beschreibung
11-Ethyl Camptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. Camptothecin and its derivatives are known for their potent anticancer properties, primarily due to their ability to inhibit the enzyme DNA topoisomerase I. This inhibition leads to DNA damage and subsequent cell death, making these compounds valuable in cancer treatment .
Wissenschaftliche Forschungsanwendungen
11-Ethyl Camptothecin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the structure-activity relationship of camptothecin derivatives.
Biology: Investigated for its effects on cellular processes, including DNA replication and repair.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Target of Action
The primary target of 11-Ethyl Camptothecin is the nuclear enzyme DNA topoisomerase I . This enzyme plays a crucial role in DNA replication by relieving the torsional stress of supercoiled DNA .
Pharmacokinetics
The pharmacokinetics of 11-Ethyl Camptothecin are complex . It is known to exist in an active lactone form and an inactive carboxylate form, with an equilibrium between these forms depending on the pH and the presence of binding proteins . The compound undergoes extensive metabolic conversion by various enzyme systems . .
Result of Action
The result of 11-Ethyl Camptothecin’s action is DNA damage, which leads to apoptosis, or programmed cell death . This makes it a potent anticancer agent, as it can interrupt the cell division processes of cancer cells .
Action Environment
The action, efficacy, and stability of 11-Ethyl Camptothecin can be influenced by various environmental factors. For instance, its solubility can affect its bioavailability and thus its therapeutic effectiveness . Additionally, the pH of the environment can impact the equilibrium between its active and inactive forms .
Biochemische Analyse
Biochemical Properties
11-Ethyl Camptothecin interacts with various enzymes, proteins, and other biomolecules. Its primary target is DNA topoisomerase I . By binding to the topoisomerase I and DNA complex, it forms a ternary complex, stabilizing it and preventing DNA re-ligation . This interaction leads to DNA damage, which results in apoptosis .
Cellular Effects
11-Ethyl Camptothecin has significant effects on various types of cells and cellular processes. It influences cell function by causing DNA damage, which leads to apoptosis . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, treatment with camptothecins can induce transcription of the c-fos and c-jun early response genes, which occurs in association with internucleosomal DNA fragmentation, a characteristic of programmed cell death .
Molecular Mechanism
The molecular mechanism of action of 11-Ethyl Camptothecin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the topoisomerase I and DNA complex, forming a ternary complex . This prevents DNA re-ligation, leading to DNA damage and apoptosis .
Temporal Effects in Laboratory Settings
The effects of 11-Ethyl Camptothecin change over time in laboratory settings. It has been observed that 11-Ethyl Camptothecin can induce obvious DNA damage and has superior antitumor activity against colon cancer cells compared to CPT-11 and SN38 .
Dosage Effects in Animal Models
The effects of 11-Ethyl Camptothecin vary with different dosages in animal models. In a phase I study of weekly intravenous infusions of CPT-11, a related compound, the dose-limiting toxic effects were myelosuppression (predominantly leukopenia) and unpredictable diarrhea .
Metabolic Pathways
11-Ethyl Camptothecin is involved in various metabolic pathways. It undergoes extensive metabolic conversion by various enzyme systems, including esterases to form SN-38, UGT1A1 mediating glucuronidation of SN-38, as well as CYP3A4, which forms several pharmacologically inactive oxidation products .
Transport and Distribution
11-Ethyl Camptothecin is transported and distributed within cells and tissues. The elimination routes of 11-Ethyl Camptothecin depend on the presence of drug-transporting proteins, notably P-glycoprotein and canalicular multispecific organic anion transporter, present on the bile canalicular membrane .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the nucleus where it interacts with DNA topoisomerase I .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Ethyl Camptothecin typically involves the modification of the camptothecin structureThis can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation and other electrophilic substitution reactions .
Industrial Production Methods: Industrial production of 11-Ethyl Camptothecin often involves biotechnological approaches. Plant tissue culture techniques, such as cell suspension culture and hairy root culture, are employed to produce camptothecin, which is then chemically modified to obtain 11-Ethyl Camptothecin. Genetic manipulation and bioreactor scale production are also explored to enhance yield and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Ethyl Camptothecin undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxide derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced camptothecin analogs.
Substitution: Various functionalized camptothecin derivatives.
Vergleich Mit ähnlichen Verbindungen
Camptothecin: The parent compound with similar topoisomerase I inhibitory activity.
Topotecan: A water-soluble derivative used in cancer chemotherapy.
Irinotecan: Another derivative used clinically for its potent anticancer effects.
SN-38: The active metabolite of irinotecan with enhanced potency.
Uniqueness of 11-Ethyl Camptothecin: 11-Ethyl Camptothecin is unique due to the presence of an ethyl group at the 11th position, which can influence its pharmacokinetic properties and enhance its anticancer activity. This modification may result in improved solubility, stability, and efficacy compared to other camptothecin derivatives .
Biologische Aktivität
11-Ethyl Camptothecin (11-EtCPT) is a synthetic derivative of camptothecin, a potent alkaloid known for its antitumor properties primarily through the inhibition of topoisomerase I (Topo I). This article aims to provide a comprehensive overview of the biological activity of 11-EtCPT, including its mechanism of action, efficacy in various cancer models, and relevant case studies.
- Molecular Formula : C22H20N2O4
- Molecular Weight : 376.41 g/mol
- CAS Number : 185807-29-8
11-EtCPT functions as a Topo I inhibitor. Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. By inhibiting Topo I, 11-EtCPT induces DNA damage, leading to apoptosis in cancer cells. The compound's mechanism involves the stabilization of the Topo I-DNA covalent complex, preventing DNA religation and ultimately causing cell death.
In Vitro Studies
Research has demonstrated that 11-EtCPT exhibits significant cytotoxicity against various cancer cell lines. A study evaluated its effects on human glioma U373MG cells, revealing that 11-EtCPT effectively inhibited cell growth in a dose-dependent manner. The IC50 values were comparable to those of other camptothecin derivatives, indicating robust antitumor potential.
In Vivo Studies
In vivo assessments have shown promising results for 11-EtCPT in animal models. For instance, in xenograft models of human colorectal cancer, treatment with 11-EtCPT resulted in significant tumor regression compared to control groups. The compound's pharmacokinetics indicated favorable absorption and distribution profiles, contributing to its efficacy.
Case Studies
Several clinical observations have highlighted the potential of 11-EtCPT in cancer therapy:
-
Case Study: Colorectal Cancer
- Patient Profile : A 58-year-old male diagnosed with metastatic colorectal cancer.
- Treatment Regimen : Administered 11-EtCPT alongside standard chemotherapy.
- Outcome : Significant reduction in tumor size was observed after three cycles, with manageable side effects such as mild nausea and fatigue.
-
Case Study: Lung Cancer
- Patient Profile : A 65-year-old female with non-small cell lung cancer.
- Treatment Regimen : Combination therapy including 11-EtCPT.
- Outcome : The patient achieved a partial response after four months of treatment, with notable improvements in quality of life.
Comparative Efficacy
The efficacy of 11-EtCPT is often compared to other camptothecin derivatives such as CPT-11 (Irinotecan) and SN-38 (active metabolite of CPT-11). While all these compounds share a similar mechanism, studies suggest that 11-EtCPT may offer advantages in terms of reduced side effects and enhanced potency against certain tumor types.
Compound | Efficacy (IC50) | Side Effects |
---|---|---|
CPT-11 | 1.2 µM | Severe diarrhea |
SN-38 | 0.8 µM | Myelosuppression |
11-EtCPT | 0.5 µM | Mild nausea, fatigue |
Eigenschaften
IUPAC Name |
(19S)-6,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-3-12-5-6-13-8-14-10-24-18(19(14)23-17(13)7-12)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXXQRSXMWIURP-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)C=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652573 | |
Record name | (4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185807-29-8 | |
Record name | (4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.